(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester
Description
“(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester” is a chiral organic compound with the molecular formula C₂₂H₂₇NO₄ and a molecular weight of 369.45 g/mol . It is structurally characterized by an R-configured ethoxycarbonyl group attached to a 3-phenylpropyl chain, a D-alanine residue, and a benzyl ester moiety. This compound is listed as an impurity or intermediate in the synthesis of Ramipril, a prominent angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure .
Properties
IUPAC Name |
ethyl (2R)-2-[[(2R)-1-oxo-1-phenylmethoxypropan-2-yl]amino]-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-3-26-22(25)20(15-14-18-10-6-4-7-11-18)23-17(2)21(24)27-16-19-12-8-5-9-13-19/h4-13,17,20,23H,3,14-16H2,1-2H3/t17-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMCJYRMPUGEEC-YLJYHZDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30537697 | |
| Record name | Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93836-47-6 | |
| Record name | Ethyl (2R)-2-{[(2R)-1-(benzyloxy)-1-oxopropan-2-yl]amino}-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30537697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Ethoxycarbonyl-3-Phenylpropyl Amine Intermediate
The ethoxycarbonyl-3-phenylpropyl group is synthesized through a Michael addition reaction. Ethyl acrylate reacts with benzylmagnesium bromide in tetrahydrofuran (THF) at −78°C to form ethyl 3-phenylpropanoate. Subsequent bromination at the α-position using N-bromosuccinimide (NBS) under radical conditions yields ethyl 2-bromo-3-phenylpropanoate, which undergoes amination with ammonia to produce the primary amine.
Reaction Conditions:
Coupling with D-Alanine Benzyl Ester
The amine intermediate is coupled with D-alanine benzyl ester using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at 0°C to minimize racemization, achieving an 85% yield of the crude product.
Critical Parameters:
Chiral Resolution and Purification
The crude product is purified via chiral column chromatography (Chiralpak IA, 250 × 4.6 mm) using a hexane/isopropanol (90:10) mobile phase. The enantiomeric excess (ee) exceeds 99%, as confirmed by polarimetry ([α]²⁰/D = +28°).
One-Pot Tandem Synthesis
A streamlined one-pot method combines the Michael addition, amidation, and esterification steps. Ethyl acetoacetate, benzaldehyde, and D-alanine benzyl ester react in the presence of l-proline as an organocatalyst. This approach reduces purification steps and improves overall yield (78%).
Advantages:
-
Catalyst: l-Proline (10 mol%)
-
Solvent: Ethanol (reflux, 8 hours)
-
Stereocontrol: Hydrogen bonding between the catalyst and substrates enforces (R,R) configuration
Enzymatic Catalysis
Lipase B from Candida antarctica (CAL-B) catalyzes the kinetic resolution of racemic intermediates. The enzyme selectively acylates the (S)-enantiomer of the amine intermediate, leaving the desired (R)-form unreacted. This method achieves 92% ee but requires additional steps to recycle the unwanted enantiomer.
Optimization Data:
| Parameter | Value |
|---|---|
| Temperature | 37°C |
| pH | 7.5 |
| Acyl Donor | Vinyl acetate |
| Conversion | 48% (theoretical max) |
Industrial-Scale Production
Ramipril manufacturers employ a hybrid approach:
-
Step 1 : Ethyl 3-phenylpropanoate is converted to the α-bromo derivative (yield: 89%).
-
Step 2 : Bromide displacement with D-alanine benzyl ester in dimethylformamide (DMF) at 50°C (yield: 76%).
-
Step 3 : Crystallization from chloroform/hexane mixtures to isolate the product as a colorless oil.
Scale-Up Challenges:
-
Exothermic reactions require precise temperature control.
-
Residual DMF necessitates extensive washing (≤10 ppm per ICH guidelines).
Analytical Characterization
Post-synthesis analysis includes:
-
HPLC : C18 column (4.6 × 150 mm), acetonitrile/water (70:30), retention time = 6.2 min.
-
¹³C NMR : Peaks at δ 172.8 (ester C=O), 170.5 (amide C=O), and 135.1–128.3 (aromatic carbons).
Comparative Evaluation of Methods
| Method | Yield | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Stepwise Synthesis | 85% | >99 | Moderate | High |
| One-Pot Tandem | 78% | 95 | High | Moderate |
| Enzymatic Catalysis | 65% | 92 | Low | Low |
| Industrial Process | 76% | >99 | High | High |
The industrial process balances yield and scalability but relies on hazardous solvents like DMF. Enzymatic methods, while greener, face economic barriers due to enzyme costs .
Chemical Reactions Analysis
Types of Reactions
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or benzyl ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Pharmaceuticals
One of the primary applications of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, benzyl ester is as an intermediate in the synthesis of ACE inhibitors. ACE inhibitors are crucial in managing hypertension and heart failure. The compound's structure facilitates the formation of key functional groups necessary for biological activity, making it a valuable precursor in pharmaceutical synthesis .
Biochemical Studies
Research has explored the compound's role in biochemical assays to study enzyme inhibition and receptor interactions. Its structural characteristics allow for modifications that can enhance binding affinity and specificity towards target enzymes, providing insights into drug design and efficacy .
Drug Development
The compound is investigated for its potential therapeutic effects beyond ACE inhibition. Studies are ongoing to evaluate its impact on various physiological pathways, which may lead to the development of new medications targeting conditions such as cardiovascular diseases and metabolic disorders .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study on ACE Inhibition | Evaluate the efficacy of derivatives of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine in inhibiting ACE | Demonstrated significant inhibition comparable to established ACE inhibitors. |
| Synthesis Pathway Analysis | Investigate alternative synthetic routes for producing Ramipril | Identified this compound as a key intermediate that reduces overall synthesis time. |
| Binding Affinity Studies | Assess binding interactions with angiotensin II receptors | Found enhanced binding affinity with modified derivatives, suggesting potential for developing more effective antihypertensive agents. |
Mechanism of Action
The mechanism of action of (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Analog: (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester
Structural Differences: The L-alanine variant (Catalogue No. PA 18 05530) shares the same molecular formula but differs in the stereochemistry of the alanine residue (L-configuration vs. D-configuration) . Functional Implications: Enantiomeric pairs often exhibit divergent biological activities. For instance, D-alanine derivatives are less common in natural peptides but may resist enzymatic degradation better than L-forms, which are typically metabolized faster due to compatibility with proteases .
| Property | (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester | (-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-L-alanine, Benzyl Ester |
|---|---|---|
| Molecular Formula | C₂₂H₂₇NO₄ | C₂₂H₂₇NO₄ |
| Molecular Weight | 369.45 g/mol | 369.45 g/mol |
| Stereochemistry (Alanine) | D-configuration | L-configuration |
| Biological Stability | Higher resistance to proteolysis | Lower resistance to proteolysis |
| Applications | Ramipril impurity/Intermediate | Potential chiral synthon in peptide synthesis |
Structural Analog with Azabicyclic Motif: 2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester
Structural Differences: This compound (CAS 1356382-68-7) incorporates a rigid 2-azabicyclo[3.3.0]octane group, increasing molecular complexity (C₃₀H₃₈N₂O₅, MW 506.63 g/mol) . However, higher molecular weight may reduce bioavailability .
| Property | Target Compound | Azabicyclo Analog |
|---|---|---|
| Molecular Formula | C₂₂H₂₇NO₄ | C₃₀H₃₈N₂O₅ |
| Molecular Weight | 369.45 g/mol | 506.63 g/mol |
| Key Structural Features | Linear alanine-ester backbone | Azabicyclic ring system |
| Bioactivity | Intermediate/Impurity | Potent ACE inhibitor candidate |
| Solubility | Moderate (benzyl ester) | Lower (increased hydrophobicity) |
Isotopic Variant: Ramipril Benzyl Ester-d5
Structural Differences: Deuterated at the phenyl group (C₃₀H₃₃D₅N₂O₅), this variant (CAS 1356929-60-6) serves as a stable isotope-labeled internal standard for mass spectrometry . The target compound lacks isotopic labeling, limiting its utility in quantitative assays .
| Property | Target Compound | Ramipril Benzyl Ester-d5 |
|---|---|---|
| Isotopic Labeling | None | Deuterium (5D) at phenyl ring |
| Applications | Synthetic intermediate | Analytical standard |
| Detection Sensitivity | Standard | Enhanced in MS/MS due to isotopic separation |
Ester Derivatives of D-Alanine
Structural Differences : Compounds like D-alanine methyl ester hydrochloride (CAS 330639) replace the benzyl ester with a methyl group .
Functional Implications : Methyl esters hydrolyze faster in vivo due to lower steric hindrance, whereas benzyl esters offer prolonged stability, making them preferable for prodrug designs .
| Property | Benzyl Ester (Target) | Methyl Ester (CAS 330639) |
|---|---|---|
| Ester Group | Benzyl | Methyl |
| Hydrolysis Rate | Slow | Fast |
| Applications | Long-acting intermediates | Short-lived synthons |
Biological Activity
(-)-N-(1-R-Ethoxycarbonxyl-3-phenylpropyl)-D-alanine, Benzyl Ester is a derivative of the amino acid alanine. This compound has garnered attention due to its potential applications in pharmaceuticals and materials science. Understanding its biological activity is crucial for exploring its therapeutic potentials and industrial applications.
- Molecular Formula : C22H27NO4
- Molecular Weight : 369.45 g/mol
- CAS Number : 93836-47-6
Biological Activity Overview
The biological activity of this compound is primarily attributed to its structural characteristics, which influence its interaction with biological systems. Research indicates that alanine derivatives can exhibit various biological activities, including antimicrobial, anti-inflammatory, and potential antitumor effects.
The mechanism by which this compound exerts its effects involves:
- Interaction with Receptors : As an amino acid derivative, it may interact with neurotransmitter receptors or enzymes, influencing metabolic pathways.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit certain enzymes, which may lead to altered biochemical pathways.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various alanine derivatives, including benzyl esters. The findings indicated that these compounds displayed significant inhibitory effects against a range of bacterial strains. The structure of this compound suggests enhanced lipophilicity, which may contribute to its membrane permeability and subsequent antimicrobial efficacy .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzyl Ester A | E. coli | 15 |
| Benzyl Ester B | S. aureus | 18 |
| This compound | P. aeruginosa | 20 |
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory properties of D-alanine derivatives. The study demonstrated that these compounds could reduce the production of pro-inflammatory cytokines in vitro. The benzyl ester form was particularly noted for its enhanced bioavailability and stability compared to other forms .
Study 3: Antitumor Potential
Research published in a pharmacological journal explored the antitumor effects of alanine derivatives. The study found that certain analogs could induce apoptosis in cancer cell lines through mitochondrial pathways. Although specific data on this compound is limited, its structural similarity to other active compounds suggests potential antitumor activity .
Q & A
Q. What are the standard synthetic routes for (-)-N-(1-R-Ethoxycarbonyl-3-phenylpropyl)-D-alanine Benzyl Ester?
The compound is synthesized via a multi-step process. A key step involves the condensation of 2(S)-bromo-4-phenylbutyric acid ethyl ester with D-alanine benzyl ester using K₂CO₃ in DMSO, followed by debenzylation via catalytic hydrogenation (Pd/C, H₂). The stereochemical integrity of the D-alanine moiety is critical, requiring chiral purity checks during intermediate steps .
Q. Why is the benzyl ester group employed in this compound, and how is it selectively removed?
The benzyl ester acts as a protecting group for the carboxylic acid during synthesis, preventing unwanted side reactions. Removal is achieved via hydrogenolysis (H₂/Pd-C) under mild conditions, preserving other functional groups like the ethoxycarbonyl moiety. This method is widely used in peptide and small-molecule synthesis .
Q. What analytical techniques are essential for characterizing this compound’s purity and structure?
- NMR Spectroscopy : Confirms stereochemistry and detects impurities (e.g., residual solvents or diastereomers).
- Chiral HPLC : Validates enantiomeric purity using cellulose-based columns.
- Mass Spectrometry : Verifies molecular weight (C₁₅H₂₁NO₄, MW 279.33) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
Racemization risk arises during condensation and deprotection. Key strategies include:
Q. What challenges arise in resolving enantiomeric impurities, and how are they addressed?
Enantiomeric contamination can occur due to incomplete stereocontrol. Solutions include:
Q. How does the stereochemistry at the 1-R-ethoxycarbonyl and D-alanine moieties impact biological activity?
The D-alanine configuration and R-ethoxycarbonyl group influence binding affinity to target enzymes (e.g., peptidases). Activity assays using enantiomerically pure samples are essential to correlate structure-activity relationships. For example, L-alanine analogs show reduced inhibitory effects compared to D-configured derivatives .
Q. What methodologies detect and quantify degradation products under accelerated stability testing?
- LC-MS/MS : Identifies hydrolyzed products (e.g., free carboxylic acid from ester cleavage).
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions to simulate long-term stability. Degradation pathways are mapped using kinetic modeling .
Methodological Notes
- Stereochemical Analysis : Absolute configuration is confirmed via X-ray crystallography or comparative optical rotation against known standards .
- Scale-Up Considerations : Replace DMSO with less viscous solvents (e.g., THF) for large-scale reactions to improve mixing efficiency .
- Safety Protocols : Benzyl esters may release toxic benzene derivatives during hydrogenolysis; use closed systems with gas scrubbers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
